molecular formula C16H14N2O4S B2983580 N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 325766-98-1

N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2983580
CAS RN: 325766-98-1
M. Wt: 330.36
InChI Key: JOMGEJMZXGVLDW-UHFFFAOYSA-N
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Description

“N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide” is a chemical compound that is part of the benzothiazole family . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antitumor Activity

N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide derivatives have been synthesized and evaluated for their potential antitumor activity. Studies have shown considerable anticancer activity against some cancer cell lines. For instance, a study by Yurttaş et al. (2015) synthesized derivatives bearing different heterocyclic ring systems and evaluated their antitumor activity in vitro against various human tumor cell lines, identifying compounds with significant anticancer activity (Yurttaş, Tay, & Demirayak, 2015).

Analgesic Activity

Research has also focused on the analgesic properties of acetamide derivatives. Kaplancıklı et al. (2012) synthesized some acetamide derivatives and investigated their potential analgesic activities using various tests. The study found that these compounds significantly decreased acetic acid-induced writhing responses and increased pain tolerance in other tests (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some studies have explored the photovoltaic efficiency and ligand-protein interactions of benzothiazolinone acetamide analogs. For example, Mary et al. (2020) synthesized and studied the vibrational spectra, electronic properties, photochemical, and thermochemical modeling of benzothiazolinone acetamide analogs, indicating their potential use in dye-sensitized solar cells and as photosensitizers (Mary et al., 2020).

Antimicrobial Activity

The antimicrobial properties of N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide derivatives have also been a subject of research. Rezki (2016) synthesized and characterized a series of 1,2,3-triazoles tethering bioactive benzothiazole nucleus and evaluated them for antimicrobial activity, showing promising results against various bacterial and fungal strains (Rezki, 2016).

Kinase Inhibitory and Anticancer Activities

Additionally, these compounds have been investigated for their kinase inhibitory and anticancer activities. Fallah-Tafti et al. (2011) synthesized thiazolyl N-benzyl-substituted acetamide derivatives and evaluated them for Src kinase inhibitory activities, finding compounds that exhibited inhibition of c-Src kinase and cell proliferation in various cancer cell lines (Fallah-Tafti et al., 2011).

Biological Evaluation and Computational Studies

Furthermore, Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities such as antioxidant, haemolytic, antibacterial, and urease inhibition. The compounds were found to have moderate to significant activities in these areas, with molecular docking studies providing insights into the mechanism of action (Gull et al., 2016).

Future Directions

The future directions for the research and development of “N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide” and similar benzothiazole derivatives could include further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthetic methods for these compounds could also be a focus of future research .

properties

IUPAC Name

N-benzyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c19-15(17-10-12-6-2-1-3-7-12)11-18-16(20)13-8-4-5-9-14(13)23(18,21)22/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMGEJMZXGVLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728131
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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